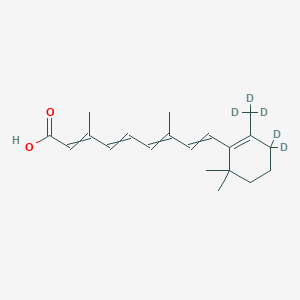

13-cis Retinoic Acid-d5

Description

Structure

3D Structure

Properties

Molecular Formula |

C₂₀H₂₃D₅O₂ |

|---|---|

Molecular Weight |

305.47 |

Synonyms |

Isotretinoin-d5; 3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2Z,4E,6E,8E-nonatetranenoic Acid-d5; |

Origin of Product |

United States |

Isotopic Synthesis and Chemical Characterization of 13 Cis Retinoic Acid D5

Strategies for Site-Specific Deuterium (B1214612) Incorporation in Retinoid Chemistry

The introduction of deuterium into the complex structure of a retinoid requires synthetic methods that are both precise and efficient. The goal is to place the deuterium atoms at specific, non-labile positions to prevent their exchange under physiological conditions. nih.gov

The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is a cornerstone of retinoid synthesis, enabling the formation of the carbon-carbon double bonds that constitute the polyene chain. nih.govelsevierpure.comiaea.org To create deuterated retinoids, this method is adapted by using deuterated phosphonate (B1237965) reagents or deuterated carbonyl compounds. nih.govbenchchem.com

A common strategy involves the synthesis of a deuterated C15-phosphonate which is then coupled with a C5-carbonyl component (or vice versa) to build the full C20 retinoid skeleton. For example, a deuterated β-ionone, a key precursor, can be prepared and then elaborated. nih.gov The synthesis of various deuterated analogs of retinoic acid ethyl ester and retinyl acetate (B1210297) has been successfully achieved using modified Wittig-Horner approaches, demonstrating the versatility of this method for isotopic labeling. elsevierpure.comiaea.org The reaction typically involves the use of a strong base, such as sodium hydride, to deprotonate the phosphonate, which then attacks the carbonyl component to form the alkene. benchchem.com The stereoselectivity of the Wittig-Horner reaction is a critical factor, often favoring the formation of the desired E-isomer (trans) for the newly formed double bond, which is essential for the biological activity of many retinoids. researchgate.net

Base-catalyzed hydrogen-deuterium (H/D) exchange is an effective method for introducing deuterium into precursor molecules at positions with acidic protons. elsevierpure.comiaea.org This technique is particularly useful for deuterating positions adjacent to carbonyl groups or other electron-withdrawing functionalities. For instance, deuterium can be incorporated into intermediates by treating them with a deuterated base in a deuterated solvent, such as sodium deuteroxide (NaOD) in deuterium oxide (D₂O). escholarship.org

In the synthesis of deuterated vitamin A analogs, this method has been applied to intermediates to introduce deuterium at specific sites before subsequent coupling reactions, like the Wittig-Horner synthesis. elsevierpure.comiaea.org For example, the methyl ketone of β-ionone can be deuterated through base-catalyzed exchange to produce a CD₃-labeled precursor. nih.gov This deuterated intermediate can then be carried forward through the synthetic sequence to yield a final retinoid product with a deuterated methyl group. nih.gov The efficiency of the exchange depends on factors like the strength of the base, temperature, and reaction time.

Achieving high deuteration efficiency and precise regioselectivity—the control of where the deuterium atoms are placed—is paramount. escholarship.orgrsc.org Inefficient deuteration leads to a mixture of isotopologues with varying numbers of deuterium atoms, complicating subsequent analyses. Poor regioselectivity can result in deuterium being placed at unintended or labile positions.

Optimization strategies include:

Choice of Deuterating Agent: Using powerful and specific deuterating agents like lithium aluminum deuteride (B1239839) (LiAlD₄) for reductions or D₂ gas with a palladium catalyst for hydrogenation can ensure high levels of deuterium incorporation. benchchem.comescholarship.org

Reaction Conditions: Carefully controlling reaction parameters such as temperature, pH, and reaction time is crucial. For instance, in base-catalyzed exchange, conditions must be strong enough to promote exchange but mild enough to prevent side reactions or degradation of the retinoid. upenn.edu Acid-catalyzed deuterium scrambling can be a problem, which can be mitigated by using neutral pH buffers during the workup and minimizing exposure to protic solvents. benchchem.com

Protecting Groups: Strategic use of protecting groups can shield certain parts of a molecule from deuteration, directing the isotopic label to the desired location.

Catalyst Selection: In catalytic exchange reactions, the choice of metal catalyst can influence which positions on a molecule are deuterated. rsc.org

Through careful selection of synthetic routes and optimization of reaction conditions, it is possible to prepare retinoids with site-directed, high-level isotope enrichment. universiteitleiden.nl

Advanced Spectroscopic and Chromatographic Validation of Isotopic Purity

Once the synthesis is complete, it is essential to verify the outcome. This involves confirming the chemical structure, determining the percentage of deuterium incorporation, and verifying the specific locations of the deuterium atoms on the molecule.

High-Resolution Mass Spectrometry (HRMS) is a primary tool for analyzing isotopically labeled compounds. mdpi.com It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its elemental formula and, in this case, the number of deuterium atoms incorporated. mdpi.com

By comparing the mass spectrum of the deuterated compound to its unlabeled counterpart, the isotopic enrichment can be calculated. For 13-cis Retinoic Acid-d5, the molecular ion peak in the mass spectrum would be expected to be approximately 5 mass units higher than that of unlabeled 13-cis retinoic acid. HRMS can also reveal the distribution of isotopologues (e.g., molecules with d1, d2, d3, d4, d5, etc.), which indicates the efficiency of the deuteration process. psu.edu Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are often employed to separate the analyte from any impurities before mass analysis, ensuring accurate quantification and identification. nih.govoup.comjove.com

Table 1: Representative Mass Spectrometry Data for Retinoid Isotopologues

| Compound | Unlabeled [M+H]⁺ (m/z) | Deuterated [M+H]⁺ (m/z) | Deuterium Atoms | Reference |

|---|---|---|---|---|

| 11-Z-[13-CD₃]-retinal | 285.2 | 288.1 | 3 | psu.edu |

| all-trans-Retinoic Acid | 301.2 | 306.2 | 5 (for atRA-d5) | mdpi.com |

While mass spectrometry confirms if and how much deuterium has been incorporated, Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine where the labels are located. researchgate.net

¹H NMR (Proton NMR): In ¹H NMR, the signal corresponding to a proton that has been replaced by a deuterium atom will disappear or significantly decrease in intensity. This provides direct evidence of the site of deuteration. nih.gov

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A signal in the ²H NMR spectrum confirms the presence of deuterium, and its chemical shift can pinpoint its location on the carbon skeleton. psu.edunih.gov Solid-state ²H NMR is particularly powerful for studying the conformation and orientation of deuterated ligands, like retinal, when bound to proteins. researchgate.netnih.gov

¹³C NMR (Carbon-13 NMR): The signal for a carbon atom bonded to deuterium (a C-D bond) will show a characteristic splitting pattern (a triplet for a CD group, a quintet for a CD₂ group, etc.) and will be shifted slightly upfield compared to a carbon bonded to hydrogen (a C-H bond). This provides further confirmation of the labeling site. nih.gov

Together, these NMR techniques provide an unambiguous map of the deuterium labeling pattern on the this compound molecule, completing the chemical characterization. rsc.org

High-Performance Liquid Chromatography for Chemical Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the chemical purity of this compound and for separating it from its various geometric isomers. The presence of isomers such as all-trans-retinoic acid (tretinoin), 9-cis-retinoic acid, and 9,13-dicis-retinoic acid can significantly interfere with accurate quantification in research and clinical assays. nih.govconicet.gov.ar Therefore, robust HPLC methods are required to ensure the isomeric purity of the deuterated standard and to resolve it from its unlabeled counterparts and their metabolites in biological samples. nih.gov

Both reversed-phase and normal-phase HPLC are employed for the analysis of retinoic acid isomers. sav.skjfda-online.com Reversed-phase HPLC, often utilizing a C18 column, is a common approach. jfda-online.com The separation of retinoic acid isomers in reversed-phase systems is sensitive to the pH of the mobile phase. jfda-online.com For instance, an isocratic mobile phase consisting of 85% methanol (B129727) and 15% 0.01 M sodium acetate buffer at pH 5.2 can effectively separate 13-cis-retinoic acid and all-trans-retinoic acid in under 14 minutes. jfda-online.com Another method uses a Poroshell 120 EC-C18 column to separate four isomers in just 5.5 minutes, demonstrating excellent trueness with recoveries between 95.7% and 110.1% for 13-cis-RA. conicet.gov.ar The intra- and inter-assay variability for such methods are typically low, with coefficients of variation often reported as 6% or less. nih.govsav.sk

Normal-phase HPLC on a silica (B1680970) gel column also provides excellent resolution of retinoid isomers. sav.skresearchgate.net One such method uses an isocratic mobile phase of n-hexane, 2-propanol, and acetic acid, allowing for the separation of all-trans-retinoic acid and 13-cis-retinoic acid. sav.sk The detection limits for these methods are typically in the low nanogram range, with some methods capable of detecting as little as 0.25 ng of retinoic acid isomers. nih.gov

The following table summarizes various HPLC methods used for the separation of retinoic acid isomers, which are applicable to the purity assessment of this compound.

| HPLC Mode | Column | Mobile Phase | Analytes Separated | Run Time | Reference |

| Reversed-Phase | C18 (5 µm, 4.6 mm x 15 cm) | 85% Methanol, 15% 0.01 M Sodium Acetate (pH 5.2) | 13-cis-RA, all-trans-RA, Retinol, Retinal | < 14 min | jfda-online.com |

| Reversed-Phase | Not specified | Not specified | 13-cis-RA, 9,13-dicis-RA, 9-cis-RA, all-trans-RA | Not specified | nih.gov |

| Normal-Phase | Silica Gel | n-hexane:2-propanol:acetic acid | all-trans-RA (ATRA), 13-cis-RA (13CRA) | < 13 min | sav.sk |

| Reversed-Phase | Poroshell 120 EC-C18 (2.7 µm, 3.0 mm x 30 mm) | Not specified | RA, 13-cis-RA, 9-cis-RA, 9,13-di-cis-RA | 5.5 min | conicet.gov.ar |

| HPLC/MSn | Normal-Phase (Inertsil, 5 µm, 150 x 2 mm) | Hexane-isopropanol-dioxane gradient | all-trans-RA, 9-cis-RA, 13-cis-RA | Not specified | researchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Considerations for Isotopic Stability and Integrity in Research Applications

When using this compound as an internal standard, its isotopic stability and integrity are of paramount importance for generating accurate and reproducible data. sci-hub.se Isotopic stability refers to the retention of the deuterium atoms on the molecule, while integrity relates to how the isotopic labeling might influence the compound's chemical and biological behavior compared to its unlabeled analogue. caymanchem.comscbt.com

Isotopic Stability and Storage: this compound is generally supplied as a solid with a high degree of deuterium incorporation, often ≥99% of deuterated forms (d1-d5). caymanchem.comcaymanchem.combioscience.co.uk For long-term storage, it is recommended to keep the compound as a solid at -80°C, where it can be stable for at least two years. caymanchem.com As retinoids are sensitive to light and oxidation, all manipulations should be performed under yellow light, and solutions should be purged with an inert gas. sci-hub.seresearchgate.net The potential for back-exchange of deuterium for hydrogen is a consideration, especially under acidic or basic conditions which can facilitate such exchanges. libretexts.orgyoutube.com However, the deuterium atoms in this compound are placed on the cyclohexene (B86901) ring and an adjacent methyl group, positions that are not typically prone to facile exchange under standard physiological or analytical conditions. caymanchem.combocsci.com

Integrity in Research Applications: The primary use of this compound is as an internal standard in mass spectrometry-based quantification of endogenous 13-cis-retinoic acid. caymanchem.com The five-dalton mass difference provides a clear distinction from the unlabeled analyte. However, the introduction of deuterium can lead to the kinetic isotope effect (KIE), where the heavier C-D bond is broken more slowly than a C-H bond. nih.gov This can alter the rate of metabolism if the deuterated position is involved in an enzymatic reaction. scbt.com For this compound, the labeling is not at a site typically associated with the primary oxidative metabolism of the retinoic acid side chain, minimizing the impact of KIE on its function as an internal standard for pharmacokinetic studies. caymanchem.comnih.gov

Furthermore, the presence of deuterium can slightly alter chromatographic retention times compared to the unlabeled compound, a phenomenon known as the isotope effect in chromatography. mdpi.com This necessitates careful chromatographic method development to ensure that the labeled standard and the native analyte are appropriately resolved or co-elute, depending on the specific requirements of the mass spectrometric analysis. mdpi.com Using stable-labeled standards like this compound added to samples prior to storage and analysis can also help monitor for potential degradation or isomerization of the target analyte during sample handling. sci-hub.se

| Parameter | Specification/Consideration | Significance in Research | Source |

| Purity | Chemical Purity: ≥90-98%; Isotopic Purity: ≥99% deuterated forms (d1-d5) | Ensures accurate standard concentration and minimal interference from unlabeled compound. | caymanchem.comsigmaaldrich.com |

| Storage | -80°C as a solid | Maintains long-term chemical integrity. | caymanchem.com |

| Stability | Stable for ≥2 years under recommended storage | Crucial for the reliability of stock solutions and long-term studies. | caymanchem.com |

| Handling | Protect from light; use inert gas for solutions | Prevents degradation and isomerization from oxidation and light exposure. | sci-hub.seresearchgate.net |

| Isotope Effect | Potential for Kinetic Isotope Effect (KIE) and chromatographic shifts | Can alter metabolism and retention time; must be accounted for in method validation. | nih.govmdpi.com |

| Integrity | Deuterium placement minimizes impact on major metabolic pathways | Ensures the standard behaves similarly to the endogenous analyte during sample processing and analysis. | caymanchem.com |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Advanced Analytical Methodologies for 13 Cis Retinoic Acid D5 in Biological Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) for Retinoid Profiling

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of retinoids. creative-proteomics.com It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. creative-proteomics.com For retinoids, which are not sufficiently volatile, derivatization is often required to convert them into more volatile and thermally stable compounds suitable for GC analysis. who.int 13-cis-retinoic acid can be analyzed as its methyl or pentafluorobenzyl ester by GC-MS. who.int

GC-MS has been used for the quantification of total retinoic acid in human serum. nih.gov The sensitivity and specificity of GC-MS can be enhanced by using tandem mass spectrometry (GC-MS/MS), which provides an additional stage of mass analysis. creative-proteomics.com Negative ion chemical ionization is a technique that has been used in GC-MS for the analysis of derivatized retinol. researchgate.net

Preparation and Extraction Protocols for Labeled Retinoids from Biological Samples

The preparation and extraction of labeled retinoids from biological samples are critical steps that can significantly impact the accuracy and precision of the final analytical result. The primary goal of sample preparation is to isolate the analytes of interest from interfering matrix components and to concentrate them to a level suitable for detection. slideshare.net

Common extraction methods for retinoids include:

Liquid-Liquid Extraction (LLE): This is a widely used technique where the sample is partitioned between two immiscible liquid phases. For retinoids, a common approach involves acidifying the plasma or tissue homogenate and extracting with an organic solvent like hexane, ethyl acetate (B1210297), or a mixture thereof. nih.govwho.int

Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent to selectively retain the analyte while the matrix components are washed away. It can provide cleaner extracts compared to LLE. nih.gov

Protein Precipitation (PPT): This is a simpler and faster method where a solvent like acetonitrile is added to the sample to precipitate proteins. thermofisher.com However, it may be less effective at removing other matrix components. chromatographyonline.com

All sample preparation steps for retinoids should be performed under yellow light to prevent photoisomerization. who.intnih.gov The addition of an antioxidant, such as butylated hydroxytoluene (BHT), is also recommended to minimize oxidation. who.int

Calibration and Precision Considerations in Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique that relies on the addition of a known amount of an isotopically labeled internal standard to a sample. canada.ca The ratio of the signal from the endogenous analyte to that of the labeled standard is then measured by the mass spectrometer. This ratio is used to determine the concentration of the analyte in the original sample. canada.ca

A key aspect of IDMS is the calibration process. Calibration curves are typically generated by plotting the ratio of the analyte to the internal standard against the concentration of the analyte. canada.ca While linear calibration curves are often sought, isotope dilution can inherently have a nonlinear theoretical response curve. nih.gov In such cases, a three-parameter rational function, known as the Padé nih.govnih.gov approximant, can be used to accurately model the curvature. canada.canih.gov

Precision in IDMS is influenced by factors such as the accuracy of the internal standard addition, the homogeneity of the sample-standard mixture, and the stability of the mass spectrometer. Intra- and inter-assay precision are determined by analyzing replicate samples on the same day and on different days, respectively. nih.gov For bioanalytical methods, the relative standard deviation for precision should typically be less than 15%. nih.gov

The following table provides an example of the linearity and lower limit of quantification (LLOQ) for 13-cis-retinoic acid using an LC-MS/MS method with different sample preparation techniques.

| Sample Preparation | Linearity Range | LLOQ |

| Liquid-Liquid Extraction (LLE) | 2.5 ng/ml – 1000 ng/ml | 2.5 ng/ml |

| Protein Precipitation (PPT) | 25 ng/ml – 1000 ng/ml | 25 ng/ml |

Data adapted from a study on the LC-MS/MS quantitative analysis of 12 retinoids. thermofisher.com

Elucidation of Retinoid Biotransformation Pathways Using 13 Cis Retinoic Acid D5

Identification and Characterization of Novel Retinoid Metabolites via Deuterium (B1214612) Tracking

The stable isotope label in 13-cis Retinoic Acid-d5 serves as a powerful tracer to map the metabolic journey of the parent compound. When introduced into biological systems, the deuterium-labeled molecule follows the same metabolic routes as its unlabeled counterpart. Analytical techniques, particularly high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), can then selectively detect the mass shift imparted by the deuterium atoms. This allows researchers to confidently identify molecules that originated from the administered this compound, facilitating the discovery and structural characterization of novel metabolites.

In vitro models provide a controlled environment to investigate specific aspects of metabolism. Incubating this compound with isolated cellular systems, such as cultured human sebocytes, keratinocytes, or neuroblastoma cells, allows for the examination of cell-specific biotransformation. nih.govnih.govnih.gov For instance, studies in SZ95 sebocytes have shown significant conversion of 13-cis-retinoic acid to all-trans-retinoic acid. nih.gov Using the deuterated form in such an experiment would confirm that the detected all-trans-retinoic acid is a direct metabolite and not from an endogenous source.

Subcellular fractions, especially human liver microsomes (HLM), are instrumental in identifying the primary enzymes involved in drug metabolism. escholarship.orgaacrjournals.org When this compound is incubated with HLMs, which are rich in cytochrome P450 enzymes, the formation of deuterated oxidative metabolites can be precisely measured. nih.govaacrjournals.org This methodology has been crucial in identifying 4-oxo-13-cis-retinoic acid as the major oxidative metabolite. escholarship.orgaacrjournals.org The use of deuterium labeling confirms the precursor-product relationship and allows for detailed kinetic analysis of the enzymatic reactions.

Table 1: Key Metabolites of 13-cis-Retinoic Acid Identified in In Vitro Systems

| Metabolite | Metabolic Process | Key Enzyme Family | Reference |

| all-trans-Retinoic Acid | Isomerization | Isomerases | nih.govnih.gov |

| 4-oxo-13-cis-Retinoic Acid | Oxidation | Cytochrome P450 | nih.govescholarship.orgaacrjournals.org |

| 13-cis-Retinoyl-β-glucuronide | Glucuronidation | UDP-glucuronosyltransferases | nih.govwho.int |

| 4-hydroxy-13-cis-Retinoic Acid | Oxidation | Cytochrome P450 | escholarship.org |

Ex vivo studies using organ-cultured tissue explants bridge the gap between simplified in vitro models and complex in vivo systems. Full-thickness human skin explants mounted on Franz diffusion cells are a valuable model for studying the penetration and metabolism of topically applied retinoids. nih.govresearchgate.net By applying a formulation containing this compound to the skin surface, researchers can track the distribution of the deuterated parent compound and its metabolites within the different skin layers (epidermis and dermis). This technique allows for the quantitative assessment of biotransformation within a complex, multicellular tissue environment, providing insights into local metabolic activation and degradation pathways relevant to dermatological applications. nih.gov

Enzymatic Conversion and Isomerization Kinetics

The biotransformation of 13-cis-retinoic acid is governed by a series of enzymatic reactions. Using this compound enables the precise measurement of the rates of these reactions, providing critical data on the kinetics of conversion and isomerization.

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the phase I metabolism of 13-cis-retinoic acid. nih.gov The primary oxidative pathway is the hydroxylation at the C-4 position, leading to the formation of 4-hydroxy-13-cis-retinoic acid, which is then further oxidized to 4-oxo-13-cis-retinoic acid. nih.govescholarship.org Studies using human liver microsomes and recombinant human CYP isoenzymes have identified CYP3A4 as the major enzyme catalyzing the formation of 4-oxo-13-cis-retinoic acid. nih.govaacrjournals.org Other isoforms, including CYP2C8, CYP2C9, and CYP2B6, also contribute to this metabolic step, albeit to a lesser extent. aacrjournals.orgmdpi.com The use of this compound in these assays allows for highly sensitive and specific quantification of the deuterated 4-oxo metabolite, facilitating accurate determination of enzyme kinetics (e.g., K_m and V_max) for each contributing CYP isoform.

Glucuronidation is a major phase II conjugation reaction that increases the water solubility of retinoids, facilitating their biliary and renal excretion. who.intwikipedia.org This process involves the transfer of glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the retinoid molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov Both 13-cis-retinoic acid and its oxidized metabolite, 4-oxo-13-cis-retinoic acid, are substrates for UGT enzymes. aacrjournals.org Studies have shown that 13-cis-retinoyl-β-glucuronide is a major metabolite found in bile. who.int Research using various UGT isoenzymes has identified UGT1A3 as a key enzyme in the glucuronidation of the parent compound, while the 4-oxo metabolite is conjugated by a broader spectrum of UGTs, including UGT1A1, UGT1A7, UGT1A8, and UGT1A9. aacrjournals.org Employing this compound allows for the direct tracking and quantification of the resulting deuterated glucuronide conjugates, providing clear insights into the efficiency and specificity of different UGT isoforms.

Table 2: Key Enzymes in 13-cis-Retinoic Acid Metabolism

| Enzyme Family | Specific Isoform(s) | Metabolic Reaction | Reference |

| Cytochrome P450 | CYP3A4, CYP2C8, CYP2C9 | 4-Oxidation | nih.govaacrjournals.orgmdpi.com |

| UDP-glucuronosyltransferase | UGT1A3 | Glucuronidation of 13-cis-RA | aacrjournals.org |

| UDP-glucuronosyltransferase | UGT1A1, UGT1A7, UGT1A9 | Glucuronidation of 4-oxo-13-cis-RA | aacrjournals.org |

A critical aspect of the biological activity of 13-cis-retinoic acid is its intracellular isomerization to other biologically active forms, particularly all-trans-retinoic acid and, to a lesser extent, 9-cis-retinoic acid. nih.govnih.gov 13-cis-retinoic acid itself has a low binding affinity for nuclear retinoid receptors (RARs and RXRs), and it is widely considered a pro-drug that exerts its effects after being converted to the all-trans isomer, which is a potent activator of RARs. nih.govnih.gov

The use of this compound is paramount for studying the dynamics of this isomerization. It allows researchers to distinguish the newly formed deuterated all-trans-retinoic acid from the pre-existing endogenous pool of this compound within cells and tissues. nih.gov Studies have demonstrated that this isomerization is a cell-specific event, with marked conversion occurring in human sebocytes but not significantly in keratinocytes. nih.gov While the exact enzymatic mechanisms are still under investigation, this conversion is a key step in the compound's mechanism of action. Some studies have also reported the formation of 9-cis-retinoic acid from all-trans and 13-cis isomers in certain in vitro systems. nih.govnih.gov Deuterium tracking provides a definitive method to quantify the kinetics and extent of these crucial isomerization pathways.

Molecular Interactions and Receptor Binding Dynamics of 13 Cis Retinoic Acid D5

In Vitro Binding Affinity and Selectivity to Retinoic Acid Receptors (RARs)

13-cis Retinoic Acid demonstrates a significantly lower binding affinity for the three isotypes of Retinoic Acid Receptors (RARα, RARβ, and RARγ) compared to all-trans Retinoic Acid (ATRA) and 9-cis Retinoic Acid. nih.gov Despite this, it is classified as a pan-RAR agonist, capable of activating all three RAR subtypes, largely through its conversion to ATRA. tocris.comnih.gov The conformational flexibility of the polyene tail in isomers like 13-cis Retinoic Acid allows them to adopt various conformations when interacting with the RAR ligand-binding pocket. mdpi.com

| Ligand | Receptor Target | Dissociation Constant (Kd) / IC50 | Binding Affinity |

| all-trans Retinoic Acid | RARα | ~9 nM (IC50) caymanchem.com | High |

| RARβ | ~3 nM (IC50) caymanchem.com | High | |

| RARγ | ~10 nM (IC50) caymanchem.com | High | |

| RXRs | No significant binding nih.gov | Negligible | |

| 9-cis Retinoic Acid | RARs | ~0.2-0.7 nM (Kd) nih.gov | Very High |

| RXRs | ~14-18 nM (Kd) nih.gov | High | |

| 13-cis Retinoic Acid | RARs | Not specified; low affinity nih.gov | Low |

| RXRs | No significant binding nih.gov | Negligible |

The binding affinity of retinoids to nuclear receptors is commonly determined through in vitro competitive binding assays. pnas.org In this method, a fixed concentration of a radiolabeled ligand, such as [³H]9-cis-Retinoic Acid or [³H]all-trans-Retinoic Acid, is incubated with the receptor protein. pnas.org Increasing concentrations of an unlabeled competitor ligand, such as 13-cis Retinoic Acid-d5, are then added. The effectiveness of the unlabeled ligand in displacing the radiolabeled ligand from the receptor is measured, and from this data, the concentration required to inhibit 50% of the specific binding (IC50) can be calculated. pnas.org Studies using this methodology have demonstrated that isomers like 13-cis Retinoic Acid are poor competitors for binding to RARs when compared to the high-affinity ligands ATRA and 9-cis Retinoic Acid. nih.gov

Upon entering the ligand-binding domain (LBD) of an RAR, retinoids are lodged within a hydrophobic cavity primarily formed by alpha-helices H3, H5, and H10/11. nih.gov A critical interaction for receptor activation is the formation of an ionic bridge between the polar carboxylic acid head of the retinoid and a conserved arginine residue within the LBD. tocris.com Ligand binding induces a significant conformational change, causing the LBD to become more compact and repositioning the C-terminal transactivation helix (H12). nih.gov This repositioning creates a stable binding surface for the recruitment of coactivator proteins, which is a crucial step in initiating gene transcription. nih.gov Specific residues, such as a tryptophan within the ligand-binding site, have been identified as being directly involved in the interaction, and their fluorescence can be quenched upon ligand binding, confirming their proximity to the retinoid. nih.gov

Interaction with Retinoid X Receptors (RXRs) and Receptor Heterodimerization

Biochemical binding assays show that, unlike 9-cis Retinoic Acid, 13-cis Retinoic Acid does not effectively bind to Retinoid X Receptors (RXRs). nih.gov The biological effects of retinoids are primarily mediated through the RAR-RXR heterodimer, which binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs). tocris.com In its unliganded state, the RAR-RXR heterodimer is bound to DNA and associated with corepressor proteins that silence gene transcription. wikipedia.org The activation of the heterodimer is primarily driven by the binding of a ligand to the RAR subunit. nih.gov When a ligand like ATRA (or 13-cis Retinoic Acid that has isomerized to ATRA) binds to RAR, it induces a conformational change that leads to the dissociation of corepressors and the recruitment of coactivators, thereby activating gene expression. tocris.comnih.gov While the RXR subunit can bind its own specific ligand (9-cis Retinoic Acid), it is not a target for 13-cis Retinoic Acid. nih.govnih.gov

Binding to Cellular Retinoic Acid Binding Proteins (CRABPs)

Cellular Retinoic Acid Binding Proteins (CRABP-I and CRABP-II) are small cytosolic proteins that bind ATRA with high affinity and are involved in regulating its intracellular concentration and metabolic fate. nih.govresearchgate.net However, studies have shown that 13-cis Retinoic Acid exhibits a low binding affinity for both CRABP-I and CRABP-II. nih.gov The affinity is reported to be an order of magnitude or more lower than that of ATRA. nih.gov This low affinity suggests that 13-cis Retinoic Acid is not efficiently sequestered or chaperoned by CRABPs in the same manner as ATRA. nih.gov This characteristic is consistent with its role as a prodrug, as it must first be converted to ATRA to become a high-affinity ligand for both CRABPs and RARs. nih.gov

| Ligand | Binding Protein | Relative Binding Affinity |

| all-trans Retinoic Acid | CRABP-I | High |

| CRABP-II | High | |

| 13-cis Retinoic Acid | CRABP-I | Low (≥10x lower than ATRA) nih.gov |

| CRABP-II | Low (≥10x lower than ATRA) nih.gov |

Structural Biology Approaches Utilizing Labeled Retinoids for Ligand-Receptor Complex Analysis

Labeled retinoids are indispensable tools in structural biology and pharmacology for analyzing ligand-receptor interactions. Isotopically labeled compounds, such as this compound, are particularly valuable. The deuterium (B1214612) label makes the molecule heavier without altering its chemical reactivity, making it an ideal internal standard for precise quantification in biological samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com Furthermore, deuterium-labeled tracers are used in kinetic studies to track the metabolic fate of the compound in vivo, helping to elucidate pathways such as the isomerization of 13-cis Retinoic Acid to other active forms. researchgate.net

Other labeling strategies are also employed to probe molecular interactions. Photoaffinity labeling utilizes retinoids tagged with a photoactivatable group and often a radioactive isotope. nih.gov Upon UV irradiation, the ligand permanently cross-links to the amino acid residues in its binding site, allowing for the identification of the specific protein or even the precise residues involved in the interaction. nih.govnih.gov Fluorescently labeled retinoids can also be used to characterize binding events through techniques like fluorescence quenching, providing data on binding stoichiometry and the environment of the binding pocket. nih.gov

Cellular and Subcellular Studies with Labeled 13 Cis Retinoic Acid D5

Subcellular Localization and Intracellular Distribution Studies

Once inside the cell, 13-cis Retinoic Acid exhibits a distinct subcellular distribution pattern, which is closely linked to its mechanism of action. A significant finding is its preferential localization to the nucleus, despite its low affinity for nuclear retinoid receptors.

Nuclear Translocation and Coregulator Recruitment

Studies investigating the subcellular fate of 13-cis Retinoic Acid have revealed that a substantial portion of the compound is found within the nuclear fraction of the cell. researchgate.net This is in contrast to its more biologically active isomer, ATRA, which is predominantly located in the cytosol. The prevailing hypothesis is that 13-cis Retinoic Acid acts as a pro-drug, undergoing intracellular isomerization to ATRA, which then binds to nuclear receptors with high affinity.

The binding of ATRA to Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) initiates a conformational change in the receptors. This change leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins, which in turn modulates the transcription of target genes. nih.gov While 13-cis Retinoic Acid itself has a low affinity for these receptors, its conversion to ATRA within the nucleus provides a mechanism for its indirect influence on gene expression.

Table 2: Subcellular Distribution of Retinoic Acid Isomers

| Retinoic Acid Isomer | Primary Subcellular Location | Affinity for Nuclear Receptors (RAR/RXR) |

| 13-cis Retinoic Acid | Nucleus researchgate.net | Low |

| all-trans-Retinoic Acid (ATRA) | Cytosol researchgate.net | High |

Association with Organelles (e.g., Mitochondria, Endoplasmic Reticulum)

The distribution of 13-cis Retinoic Acid is not limited to the nucleus and cytosol. While less studied, its interaction with other cellular organelles, such as the mitochondria and endoplasmic reticulum, is an emerging area of research. These organelles are central to cellular metabolism and signaling, and the presence of retinoids within these compartments can have significant functional implications.

Although direct evidence for the localization of 13-cis Retinoic Acid in these organelles is limited, studies on its active isomer, ATRA, have shown effects on mitochondrial function, including the promotion of mitochondrial fission. This suggests that the intracellular conversion of 13-cis Retinoic Acid could lead to localized effects within these organelles. Further research utilizing labeled compounds like 13-cis Retinoic Acid-d5 is needed to precisely map its distribution and understand its impact on the function of mitochondria and the endoplasmic reticulum.

Role of Specific Transporters in Retinoid Cellular Homeostasis

The maintenance of appropriate intracellular concentrations of retinoids, known as cellular homeostasis, is crucial for normal cellular function and to prevent toxicity. This balance is achieved through a complex interplay of uptake, metabolism, and efflux, with specific transport proteins playing a pivotal role.

As discussed in section 6.1, the ABC transporters P-gp and BCRP are involved in the efflux of 13-cis Retinoic Acid, thereby limiting its intracellular accumulation. The inhibition of these transporters by 13-cis Retinoic Acid can disrupt this homeostasis, potentially leading to increased intracellular levels of both the parent compound and its metabolites.

The cellular uptake of retinoids is also a mediated process. While passive diffusion occurs, carrier proteins are also involved. For instance, retinol, the precursor to retinoic acid, is transported into cells via the STRA6 receptor. Although the specific transporters for 13-cis Retinoic Acid uptake are not as well-defined, it is likely that a combination of passive diffusion and carrier-mediated transport contributes to its entry into the cell.

Mechanistic Insights into Retinoid Signaling Pathways Via 13 Cis Retinoic Acid D5 Tracing

Analysis of Gene Expression Modulation and Transcriptional Regulation

The primary mechanism by which 13-cis retinoic acid exerts its effects is through the direct regulation of gene transcription. This process is initiated by the binding of the molecule to specific nuclear receptors, which in turn modulate the expression of a wide array of target genes controlling cellular differentiation, proliferation, and apoptosis.

The transcriptional effects of retinoids like 13-cis retinoic acid are principally mediated by two classes of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). wikipedia.org All-trans-retinoic acid binds exclusively to RARs, whereas its isomer, 9-cis-retinoic acid, binds to both RARs and RXRs. In the cell, 13-cis-retinoic acid can isomerize to other forms, thereby gaining the ability to activate these pathways. The active form binds to an RAR, which forms a heterodimer with an RXR. wikipedia.org

In the absence of a ligand, the RAR/RXR heterodimer is bound to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. biologists.com In this state, the receptor complex is associated with co-repressor proteins that inhibit gene transcription. biologists.com The binding of a retinoic acid isomer induces a conformational change in the RAR, causing the release of co-repressors and the recruitment of co-activator proteins. wikipedia.orgbiologists.com This complex then initiates the transcription of the downstream gene. wikipedia.org Reporter assays utilize a RARE sequence linked to a reporter gene (e.g., luciferase) to quantify the level of transcriptional activation. Studies have shown that 13-cis-RA, along with ATRA and 9-cis-RA, can significantly stimulate the production of various cytokines, demonstrating its ability to activate RARE-dependent gene transcription.

To understand the broad impact of 13-cis retinoic acid on the cellular transcriptome, global gene expression profiling techniques such as RNA-sequencing (RNA-Seq) are employed. These methods provide a comprehensive snapshot of all the genes that are up- or down-regulated following treatment with the compound.

One such study investigated the influence of different retinoic acid isoforms, including 13-cis-RA, on human embryonic stem cell-derived oligodendrocyte precursor cells (OPCs). The RNA-sequencing analysis revealed that prolonged treatment with 13-cis-RA led to the significant up-regulation of Id4 (Inhibitor of DNA binding 4), a known transcriptional inhibitor of oligodendrocyte differentiation. Furthermore, like other RA isoforms, 13-cis-RA also caused an increase in the expression of Hes5 (Hairy and Enhancer of Split 5), another inhibitor of oligodendrocyte differentiation. These findings suggest that while retinoid signaling is crucial for neural development, sustained exposure to certain isoforms like 13-cis-RA may impact the final differentiation of specific cell lineages by modulating key transcriptional regulators.

| Gene | Regulation by 13-cis RA | Cell Type | Implied Function |

| Id4 | Up-regulated | Oligodendrocyte Precursor Cells | Transcriptional inhibitor of differentiation |

| Hes5 | Up-regulated | Oligodendrocyte Precursor Cells | Transcriptional inhibitor of differentiation |

Investigation of Post-Translational Modifications and Protein Interactions

Beyond direct transcriptional control, the activity of the retinoid signaling pathway is finely tuned by post-translational modifications (PTMs) and intricate protein-protein interactions. These mechanisms regulate the stability, localization, and activity of the core components of the signaling cascade, particularly the retinoic acid receptors.

The transcriptional activity of RARα, a key receptor for retinoic acid, is regulated by various PTMs, including phosphorylation, ubiquitination, and sumoylation. nih.govsci-hub.se These modifications can influence the receptor's DNA binding efficiency, its ability to activate transcription, and can even target it for degradation via the proteasome pathway. nih.govsci-hub.se For instance, phosphorylation of specific residues on RARα is sometimes a prerequisite for its ubiquitination and subsequent degradation, providing a mechanism to control the duration and intensity of the retinoid signal. sci-hub.se

Protein interactions are also critical. Cellular Retinoic Acid-Binding Proteins (CRABPs), specifically CRABP-II, have been shown to play a role beyond simply shuttling retinoic acid in the cytosol. nih.gov Evidence suggests that CRABP-II can enter the nucleus and directly interact with RAR, forming a ternary complex (CRABP-II-RA-RAR). nih.gov This interaction can enhance the transcriptional activation of target genes by facilitating the delivery of the ligand to the nuclear receptor. nih.gov In contrast, 13-cis-retinoic acid has been noted to have little or no binding affinity for CRABPs, which may allow it greater access to the nucleus compared to ATRA under certain conditions. oup.com

Cross-talk with Other Intracellular Signaling Cascades

The retinoid signaling pathway does not operate in isolation. It engages in significant cross-talk with other major intracellular signaling cascades, allowing for the integration of multiple stimuli to produce a coordinated cellular response. Key interactions have been identified with the MAPK/JNK and NF-κB pathways, which are central regulators of inflammation, cell survival, and stress responses.

The c-Jun N-terminal kinase (JNK) pathway, a subset of the Mitogen-Activated Protein Kinase (MAPK) family, is involved in responses to inflammatory cytokines and cellular stress. Research in human pancreatic adenocarcinoma cells has demonstrated that 13-cis retinoic acid can inhibit signaling through this pathway. biologists.com Co-treatment with 13-cis-RA and 1,25-dihydroxyvitamin D3 was found to significantly inhibit the activation of the JNK pathway, which was evidenced by decreased phosphorylation levels of JNK proteins. biologists.com This inhibition can, in turn, affect the expression of downstream targets like matrix metalloproteinase-9 (MMP-9), a key enzyme in tissue remodeling and cancer cell invasion. biologists.com

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the immune and inflammatory response. biologists.com Studies have shown that 13-cis retinoic acid can interfere with NF-κB activation. biologists.com In pancreatic cancer cells stimulated with the inflammatory cytokine TNF-α, co-treatment with 13-cis-RA significantly inhibited the NF-κB signaling pathway. biologists.com This was demonstrated by a decrease in the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, and reduced nuclear levels of the active NF-κB subunit RelA (p65). biologists.com In a separate context, the suppression of the pro-inflammatory chemokine RANTES/CCL5 by 13-cis-RA in fibroblasts was mapped to a promoter region containing NF-κB binding elements, further supporting an inhibitory interaction between retinoid signaling and the NF-κB pathway. nih.gov

| Signaling Pathway | Effect of 13-cis Retinoic Acid | Key Molecular Events |

| MAPK/JNK | Inhibition | Decreased phosphorylation of JNK proteins. |

| NF-κB | Inhibition | Decreased phosphorylation of IκBα; Reduced nuclear levels of RelA (p65). |

cAMP/PKA Signaling Pathway Modulation

Recent research has illuminated the role of 13-cis Retinoic Acid in modulating the cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathway, a critical regulator of numerous cellular functions. The deuterated form, 13-cis Retinoic Acid-d5, serves as a valuable tracer in these studies to delineate metabolic and signaling pathways without altering the fundamental biological activity of the parent compound.

A pivotal study investigating the effects of 13-cis Retinoic Acid on various lung cell lines demonstrated its capacity to increase intracellular cAMP levels and stimulate PKA activation across all tested lines. nih.gov This activation, however, resulted in cell-type-specific effects on proliferation. In large airway epithelial cells (BEAS-2B) and small cell lung carcinoma cells (NCI-H69), the stimulation of the cAMP/PKA pathway led to a reduction in ERK1/2 phosphorylation and subsequent inhibition of cell proliferation. nih.gov Conversely, in small airway epithelial cells (HPL1D) and lung adenocarcinoma cells (NCI-H322), the same pathway stimulation resulted in an increase in ERK1/2 phosphorylation and enhanced cell proliferation. nih.gov

These findings underscore a significant, yet context-dependent, interaction between 13-cis Retinoic Acid and the cAMP/PKA signaling cascade. The differential downstream effects on the ERK1/2 pathway highlight the complexity of retinoid signaling and its integration with other key cellular regulatory networks. While not directly investigating 13-cis Retinoic Acid, related research on other retinoids, such as all-trans-retinoic acid (atRA), has also shown the importance of the cAMP/PKA pathway in mediating cellular processes like steroidogenesis in immature rat granulosa cells. nih.gov This suggests a broader role for retinoids in modulating this essential signaling pathway.

The ability to trace the metabolic fate and target engagement of this compound provides a powerful tool to further dissect these nuanced signaling events. By tracking the distribution and interaction of the deuterated compound, researchers can gain more precise insights into how it influences cAMP/PKA-dependent processes in different cellular contexts, ultimately contributing to a more complete understanding of its mechanism of action.

Cell Differentiation and Proliferation Studies in In Vitro Systems

The application of 13-cis Retinoic Acid in in vitro systems has yielded significant insights into its effects on cell differentiation and proliferation across a variety of cell types. The use of its stable isotope-labeled form, this compound, is instrumental in metabolic tracing studies to understand its intracellular conversion and mechanism of action.

Substantial evidence from in vitro studies demonstrates that 13-cis Retinoic Acid can potently inhibit cell proliferation and induce differentiation. frontiersin.org For instance, in a human follicular carcinoma cell line (UCLA RO 82 W-1), exposure to 13-cis Retinoic Acid resulted in a significant and dose-dependent reduction in cell number and [3H]thymidine uptake at concentrations up to 10 µM. nih.gov This anti-proliferative effect was accompanied by an increase in several differentiation markers, including a four-fold increase in 125I uptake and a five-fold increase in epidermal growth factor binding, indicating a shift towards a more differentiated state. nih.gov

Similarly, in human neuroblastoma cell lines, 13-cis Retinoic Acid has been shown to be a highly effective inhibitor of cellular proliferation. nih.gov Flow cytometry analysis of SMS-KCNR neuroblastoma cells treated with 5 µM 13-cis Retinoic Acid for 10 days revealed a significant decrease in the proportion of cells in the S-phase (proliferative phase) of the cell cycle. nih.gov In hypothalamic GT1-7 cells, treatment with 10µM 13-cis-RA for 48 hours led to a decrease in cell growth to 45.6% of the control. nih.gov

The tables below summarize key findings from in vitro studies on the effects of 13-cis Retinoic Acid on cell proliferation and differentiation.

Table 1: Effect of 13-cis Retinoic Acid on Proliferation of Human Follicular Carcinoma Cells (UCLA RO 82 W-1)

| Concentration of 13-cis RA | Effect on Cell Number | [3H]thymidine Uptake |

| Up to 10 µM | Significant, dose-dependent reduction (P < 0.001) | Significant, dose-dependent reduction |

| > 10 µM | Dose-dependent restoration of proliferation | Not specified |

Data sourced from a study on human follicular carcinoma cells. nih.gov

Table 2: Cell Cycle Analysis of SMS-KCNR Neuroblastoma Cells after 10-Day Treatment

| Treatment | Percentage of Cells in S-Phase | Outcome |

| Control (Untreated) | Baseline | Normal Proliferation |

| 5 µM 13-cis Retinoic Acid | Significantly Decreased (P < 0.0001) | Inhibition of Proliferation |

| 5 µM 4-oxo-13-cis Retinoic Acid | Significantly Decreased (P < 0.0001) | Inhibition of Proliferation |

Data derived from flow cytometry analysis of neuroblastoma cells. nih.gov

These studies collectively highlight the potent anti-proliferative and pro-differentiative capabilities of 13-cis Retinoic Acid in various in vitro models. The use of this compound in future research will be crucial for tracing the metabolic pathways and identifying the ultimate effector molecules that mediate these significant cellular changes.

Advanced Research Applications and Methodological Considerations of 13 Cis Retinoic Acid D5

Isotope Dilution Mass Spectrometry for Absolute Quantification of Endogenous Retinoids

Isotope dilution mass spectrometry (IDMS) stands as a gold standard for the precise and accurate absolute quantification of endogenous molecules in complex biological matrices. The use of a stable isotope-labeled internal standard, such as 13-cis Retinoic Acid-d5, is central to this methodology. caymanchem.comlgcstandards.com This deuterated analog of 13-cis retinoic acid possesses nearly identical physicochemical properties to its unlabeled counterpart, ensuring it behaves similarly during sample extraction, purification, and ionization in the mass spectrometer. caymanchem.com However, its increased mass due to the five deuterium (B1214612) atoms allows it to be distinguished from the endogenous analyte by the mass spectrometer.

In a typical IDMS workflow, a known amount of this compound is spiked into a biological sample (e.g., plasma, tissue homogenate) at the earliest stage of sample preparation. nih.gov This addition corrects for analyte losses that may occur during subsequent steps, such as liquid-liquid extraction, solid-phase extraction, and chromatographic separation. who.intescholarship.org By measuring the ratio of the signal intensity of the endogenous analyte to that of the stable isotope-labeled internal standard, a highly accurate and precise quantification of the endogenous retinoid concentration can be achieved. nih.gov This approach effectively mitigates matrix effects and variations in instrument response, which are common challenges in quantitative mass spectrometry.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly employed analytical platform for this application. thermofisher.cnsciex.comnih.gov The chromatographic step, often utilizing a reversed-phase C18 column, separates 13-cis retinoic acid from its other isomers, such as all-trans-retinoic acid and 9-cis-retinoic acid, which is crucial given their distinct biological activities. who.intnih.gov The tandem mass spectrometer provides high selectivity and sensitivity for detection, allowing for the quantification of retinoids at very low physiological concentrations. nih.gov

The table below summarizes key parameters of a representative LC-MS/MS method for retinoid quantification, highlighting the role of a stable isotope-labeled internal standard.

| Parameter | Description |

| Internal Standard | This compound |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) thermofisher.cnsciex.com |

| Ionization Mode | Positive Ion Atmospheric-Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) sciex.comnih.gov |

| Detection | Selected Reaction Monitoring (SRM) nih.gov |

| Chromatography | Reversed-phase C18 column who.intnih.gov |

| Sample Types | Plasma, Serum, Tissue Homogenates nih.govnih.gov |

| Key Advantage | High accuracy and precision due to correction for matrix effects and analyte loss during sample preparation. |

Stable Isotope Tracer Techniques for De Novo Synthesis Pathways and Flux Analysis

Stable isotope tracer techniques utilizing compounds like this compound are powerful tools for elucidating the dynamics of retinoid metabolism, including de novo synthesis pathways and metabolic flux. By introducing a labeled precursor into a biological system, researchers can track the appearance of the label in downstream metabolites over time. This approach provides insights into the rates of metabolic conversion and the relative contributions of different biosynthetic pathways.

While 13-cis retinoic acid itself is primarily considered a metabolite or an isomer of the more biologically active all-trans-retinoic acid, its deuterated form can be used to study the kinetics of its formation and interconversion with other retinoids. nih.govnih.gov For instance, by administering a labeled precursor of retinoic acid, such as deuterated retinol, and monitoring the incorporation of the deuterium label into the 13-cis retinoic acid pool, the rate of its de novo synthesis can be estimated.

Conversely, administering this compound allows for the tracing of its metabolic fate. Researchers can track the appearance of the d5 label in metabolites such as 4-oxo-13-cis-retinoic acid, all-trans-retinoic acid (indicating isomerization), and their subsequent glucuronidated conjugates. who.intnih.gov This provides a quantitative measure of the rates of these metabolic reactions in vivo or in vitro.

Metabolic flux analysis, which aims to quantify the rates of all metabolic reactions in a network, can be greatly enhanced by the use of stable isotope tracers. The data obtained from tracing experiments with this compound can be used to constrain and validate computational models of retinoid metabolism. This allows for a more comprehensive understanding of how retinoid homeostasis is maintained and how it is perturbed in disease states.

Comparative Metabolomics and Proteomics Using Differential Isotope Labeling

Differential isotope labeling techniques, often referred to as stable isotope labeling by amino acids in cell culture (SILAC) in proteomics, can be extended to metabolomics studies using compounds like this compound. This approach enables the comparative analysis of the retinoid metabolome between two or more experimental conditions, for example, in healthy versus diseased cells or in response to a specific stimulus.

In a typical comparative metabolomics experiment, one population of cells is cultured in the presence of unlabeled 13-cis retinoic acid, while the other is cultured with this compound. After a defined period, the cells are harvested, and the metabolites are extracted and analyzed by mass spectrometry. The mass difference of 5 Da allows for the direct comparison of the relative abundance of 13-cis retinoic acid and its metabolites between the two conditions in a single MS analysis. This minimizes analytical variability and improves the accuracy of relative quantification.

In proteomics, while not a direct labeling agent for proteins, this compound can be used to study the effects of retinoids on protein expression. By treating one cell population with the labeled retinoid and another with the unlabeled form, researchers can use quantitative proteomics techniques to identify proteins whose expression levels are altered in response to 13-cis retinoic acid treatment. This can help to elucidate the molecular mechanisms underlying the biological effects of this retinoid.

Computational Modeling and In Silico Analysis of Retinoid-Target Interactions

Computational modeling and in silico analysis are invaluable tools for understanding the molecular basis of retinoid action, including their interactions with nuclear receptors such as the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.govdntb.gov.ua While 13-cis retinoic acid generally exhibits a lower binding affinity for these receptors compared to all-trans-retinoic acid and 9-cis-retinoic acid, in silico methods can be used to explore the structural basis for this difference and to predict the potential impact of isotopic labeling on these interactions. nih.govnih.gov

Molecular dynamics simulations can further be used to study the conformational changes in the receptor upon ligand binding and to assess the stability of the ligand-receptor complex over time. consensus.app By comparing the dynamics of the receptor bound to unlabeled 13-cis retinoic acid versus this compound, researchers can investigate whether the isotopic labeling has any significant effect on the receptor's conformational landscape and its interaction with co-regulatory proteins. These in silico studies can complement experimental data and provide a more detailed understanding of the structure-activity relationships of retinoids. scispace.com

In Vivo Isotopic Tracing in Controlled Animal Models for Research Purposes

The use of this compound in controlled animal models is a powerful strategy for in vivo isotopic tracing studies. These studies are crucial for understanding the pharmacokinetics and metabolism of 13-cis retinoic acid in a whole-organism context. The deuterated label allows for the unambiguous differentiation of the administered compound and its metabolites from the endogenous pool of retinoids.

Animal models, such as mice, rats, and non-human primates like the cynomolgus monkey, have been instrumental in characterizing the in vivo behavior of 13-cis retinoic acid. nih.govnih.govresearchgate.net By administering a defined dose of this compound, researchers can collect biological samples (e.g., blood, tissues) at various time points and analyze them by mass spectrometry to determine the concentration and distribution of the labeled compound and its metabolites.

Biodistribution and Tissue Retention Studies in Animal Models

Biodistribution studies aim to determine the localization and concentration of a compound in various tissues and organs over time. Following the administration of this compound to an animal model, tissue samples can be harvested and analyzed to quantify the amount of the labeled compound present. This provides a detailed picture of which tissues are exposed to the highest concentrations of 13-cis retinoic acid and how long it is retained in those tissues. who.int

Studies in mice have shown that after administration, 13-cis retinoic acid does not significantly accumulate in the liver, which is a key difference from retinol. escholarship.org The tissue distribution is an important factor in understanding both the therapeutic effects and the potential toxicity of the compound. nih.gov The use of the d5-labeled analog ensures that the measurements accurately reflect the fate of the administered dose.

The following table provides a hypothetical representation of data that could be obtained from a biodistribution study of this compound in a rodent model.

| Tissue | Concentration of this compound (ng/g tissue) at 2 hours post-administration | Concentration of this compound (ng/g tissue) at 24 hours post-administration |

| Liver | 150 | 25 |

| Kidney | 120 | 15 |

| Lung | 80 | 10 |

| Spleen | 75 | 8 |

| Brain | 10 | <1 |

| Adipose Tissue | 200 | 50 |

Metabolic Clearance Rate Determination in Animal Models

The metabolic clearance rate is a key pharmacokinetic parameter that describes the volume of plasma cleared of a drug per unit time. It is a measure of the efficiency of elimination of the compound from the body. By administering this compound intravenously to an animal model and measuring its plasma concentration over time, the clearance rate can be accurately determined. nih.gov

The use of the stable isotope-labeled compound is particularly advantageous as it allows the administered dose to be distinguished from any endogenous 13-cis retinoic acid. The plasma concentration-time profile can be used to calculate various pharmacokinetic parameters, including the elimination half-life, volume of distribution, and total body clearance. who.intnih.govnih.gov

Studies in cynomolgus monkeys have shown that the elimination of 13-cis retinoic acid is slower than that of all-trans-retinoic acid. nih.gov The major metabolites identified in these studies include 13-cis-4-oxoretinoic acid and 13-cis-retinoyl-β-glucuronide. who.int By tracing the appearance of the d5 label in these metabolites, the rates of their formation can also be quantified, providing a comprehensive picture of the metabolic clearance pathways. who.intnih.gov

Future Directions and Emerging Research Avenues for Deuterated Retinoids

Development of Novel Deuterated Retinoid Analogs as Specialized Research Probes

The development of novel deuterated retinoid analogs is a burgeoning area of research focused on creating highly specific and stable tools for investigating retinoid biology. 13-cis Retinoic Acid-d5 serves as a prime example of such a specialized research probe. Its primary and well-established application is as an internal standard for the accurate quantification of endogenous and administered 13-cis retinoic acid in biological samples using sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). buero-analytik-winden.decaymanchem.com The five deuterium (B1214612) atoms on the molecule give it a distinct mass-to-charge ratio, allowing it to be differentiated from its non-deuterated counterpart while exhibiting nearly identical chemical and physical properties during extraction and analysis.

Beyond its role as an internal standard, the principles behind the use of this compound are being extended to develop a wider array of deuterated retinoid analogs. These probes are designed to trace the metabolic fate of specific retinoids, elucidate complex isomerization pathways, and investigate ligand-receptor interactions with high precision. The enhanced stability of the carbon-deuterium bond compared to the carbon-hydrogen bond can also be exploited to create metabolically stabilized retinoids, which can serve as valuable tools for studying the prolonged effects of specific isomers.

Future research in this area will likely focus on synthesizing deuterated versions of other key retinoid metabolites and synthetic analogs to create a comprehensive toolkit of research probes. These tools will be instrumental in dissecting the intricate network of retinoid metabolism and signaling.

Integration with Multi-omics Technologies for Systems Biology Approaches

The integration of deuterated retinoids with multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—holds immense promise for a systems-level understanding of retinoid action. While specific studies detailing the integration of this compound with multi-omics are not yet widely available, the foundational principles for such research are well-established.

By using a deuterated tracer like this compound, researchers can precisely track its metabolic conversion and distribution within a biological system. When combined with multi-omics analysis, this allows for the correlation of specific metabolic events with changes in gene expression (transcriptomics), protein levels (proteomics), and the broader metabolic profile (metabolomics). For instance, administering this compound to cell cultures or animal models and subsequently performing multi-omics analysis could reveal how its metabolism to other retinoid isomers influences the expression of retinoid-responsive genes and the abundance of proteins involved in retinoid signaling pathways.

This integrated approach can help to construct comprehensive models of retinoid networks, identifying novel regulatory hubs and feedback loops. Such a systems biology perspective is crucial for understanding the multifaceted roles of retinoids in health and disease, and for identifying potential new therapeutic targets.

Applications in High-Throughput Screening for Ligand Discovery in Academic Settings

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify novel ligands for biological targets. metabolomicsworkbench.org In the context of retinoid research, HTS assays are employed to discover new agonists and antagonists for the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.gov

While direct examples of this compound in HTS are not prominent in the available literature, deuterated retinoids can play a valuable role in such screening campaigns in academic and research settings. For example, a deuterated retinoid with known binding affinity could be used as a stable competitor in binding assays to identify new, non-deuterated ligands. The distinct mass of the deuterated compound would allow for its easy detection and quantification by mass spectrometry in competitive binding assays, providing a robust method for screening large numbers of potential ligands.

Furthermore, in the hit-to-lead optimization phase that follows an initial screen, deuterated analogs of promising lead compounds can be synthesized. These deuterated molecules can then be used in detailed pharmacokinetic and metabolic studies to understand how modifications to the lead structure affect its stability and metabolic profile, guiding the development of more effective therapeutic agents.

Advanced Imaging Techniques Utilizing Isotopic Signatures for Molecular Visualization

Advanced imaging techniques that can visualize the distribution and metabolism of molecules in vivo are revolutionizing biomedical research. Deuterium metabolic imaging (DMI) is an emerging magnetic resonance imaging (MRI)-based technique that allows for the non-invasive, three-dimensional mapping of the metabolic fate of deuterated substrates. nih.govisotope.commdpi.comauntminnie.com While DMI studies have so far focused on highly abundant molecules like glucose, the principles of this technology could potentially be applied to visualize the distribution and metabolism of deuterated retinoids like this compound.

The low natural abundance of deuterium makes it an ideal tracer for in vivo imaging, as the signal from the administered deuterated compound can be clearly distinguished from the background. isotope.comauntminnie.com By administering this compound and performing DMI, it might be possible to track its uptake into specific tissues and monitor its conversion to other retinoid isomers in real-time. This would provide unprecedented insights into the tissue-specific metabolism of 13-cis retinoic acid and how this is altered in disease states.

While the technical challenges of imaging lower concentration molecules like retinoids with DMI are significant, continued advancements in MRI hardware and imaging protocols may make such applications feasible in the future. The ability to non-invasively visualize retinoid metabolism in vivo would be a powerful tool for both basic research and clinical diagnostics.

Addressing Current Gaps in Retinoid Biology Research through Isotopic Methodologies

Isotopic methodologies, particularly the use of deuterated compounds like this compound, are crucial for addressing several long-standing questions in retinoid biology. One of the key areas where these tools are invaluable is in the study of retinoid isomerization. It is known that 13-cis-retinoic acid can isomerize to the more biologically active all-trans-retinoic acid in vivo, and this conversion is thought to be a key part of its mechanism of action. nih.govnih.govnih.gov

By using this compound as a tracer, researchers can definitively distinguish the administered compound and its metabolites from the endogenous pool of retinoids. science.govnih.gov This allows for precise kinetic studies of the isomerization process, determining the rates and locations of conversion within different tissues and cell types. Such studies are critical for understanding the true pharmacodynamics of 13-cis retinoic acid and for designing more effective therapeutic strategies.

Furthermore, deuterated retinoids can help to elucidate the complex pathways of retinoid transport and catabolism. By tracking the movement and breakdown of a specific deuterated retinoid, researchers can identify the transporters and enzymes involved in these processes. This knowledge is essential for a complete understanding of retinoid homeostasis and for identifying potential points of therapeutic intervention.

Q & A

Basic: What analytical methods are recommended for detecting and quantifying 13-<i>cis</i> Retinoic Acid-d5 in biological samples?

Answer:

Reverse-phase high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for detecting and quantifying deuterated retinoids like 13-<i>cis</i> Retinoic Acid-d5. This method separates isomers (e.g., 13-<i>cis</i> vs. all-<i>trans</i> retinoic acid) and distinguishes between deuterated and non-deuterated forms. Sample preparation involves protein precipitation using organic solvents (e.g., acetonitrile) followed by extraction with 60% ethanol. For validation, include internal standards (e.g., deuterated analogs) to correct for recovery rates .

Basic: What are standard protocols for administering 13-<i>cis</i> Retinoic Acid-d5 in cell culture studies?

Answer:

Dissolve 13-<i>cis</i> Retinoic Acid-d5 in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Dilute in culture medium to working concentrations (typically 1–20 µM). Include vehicle controls (DMSO alone) to account for solvent effects. Treatment duration varies by model: short-term (24–72 hours) for acute gene expression studies, or prolonged exposure (7–14 days) for differentiation assays. Monitor cell viability via MTT assays, as retinoids can induce cytotoxicity at high doses .

Advanced: How does intracellular isomerization of 13-<i>cis</i> Retinoic Acid-d5 to all-<i>trans</i> retinoic acid impact its biological activity?

Answer:

13-<i>cis</i> Retinoic Acid-d5 exhibits partial isomerization to all-<i>trans</i> retinoic acid (ATRA) in vivo, which binds retinoid acid receptors (RAR/RXR) to regulate gene transcription. Isotope tracing in human sebocytes showed that 13-<i>cis</i> Retinoic Acid-d5 converts to ATRA-d5 intracellularly, contributing to its therapeutic effects in acne. However, the extent of isomerization varies by tissue, necessitating quantification of both isomers in target cells via LC-MS/MS .

Advanced: How can researchers reconcile contradictory clinical outcomes of 13-<i>cis</i> Retinoic Acid-d5 in myelodysplastic syndromes (MDS) vs. neuroblastoma?

Answer:

In MDS, a randomized trial (100 mg/m<sup>2</sup>/day for 6 months) showed no significant improvement in progression-free survival compared to placebo, possibly due to insufficient target engagement or resistance mechanisms . In contrast, 13-<i>cis</i> Retinoic Acid-d5 improves neuroblastoma outcomes by inducing differentiation and apoptosis in minimal residual disease. Differences may stem from tissue-specific retinoid metabolism, receptor expression (e.g., CRABP II in neuroblastoma), or synergistic effects with immunotherapy .

Advanced: What experimental designs are optimal for studying 13-<i>cis</i> Retinoic Acid-d5-mediated gene regulation?

Answer:

Use a combination of transcriptomic (RNA-seq) and epigenomic (ChIP-seq for RAR/RXR binding) approaches. Dose-response and time-course experiments (e.g., 1–72 hours) can identify primary vs. secondary gene targets. Include siRNA-mediated knockdown of RAR isoforms to validate receptor dependency. For in vivo models, pair 13-<i>cis</i> Retinoic Acid-d5 with deuterated tracers to monitor metabolite distribution and receptor occupancy .

Basic: How do researchers control for off-target effects of 13-<i>cis</i> Retinoic Acid-d5 in preclinical models?

Answer:

Use retinoid receptor antagonists (e.g., AGN 193109 for RAR) to confirm on-target effects. Compare 13-<i>cis</i> Retinoic Acid-d5 with non-deuterated analogs to assess isotope-specific pharmacokinetics. Include negative controls (e.g., retinoid-deficient media) and validate findings in receptor-null cell lines .

Advanced: What mechanisms underlie the variability in 13-<i>cis</i> Retinoic Acid-d5 pharmacokinetics across patient populations?

Answer:

Polymorphisms in cytochrome P450 enzymes (e.g., CYP26A1/B1) influence retinoid clearance rates. Co-administration with CYP inhibitors (e.g., ketoconazole) prolongs half-life but increases toxicity risks. Deuterium labeling slows metabolic degradation slightly, as seen in serum studies where 13-<i>cis</i> Retinoic Acid-d5 reached 593 ± 65 nmol/L vs. 4.65 ± 0.85 nmol/L for endogenous ATRA .

Advanced: How does 13-<i>cis</i> Retinoic Acid-d5 modulate lipid metabolism in vivo?

Answer:

In acne patients, 13-<i>cis</i> Retinoic Acid-d5 elevates LDL cholesterol and apolipoprotein B, likely via RARα-mediated suppression of lipoprotein lipase. Monitor lipid panels in longitudinal studies and consider statin co-therapy for high-risk cohorts. Isotope-labeled lipidomics can trace retinoid-lipid interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.